Coumberol

Descripción general

Descripción

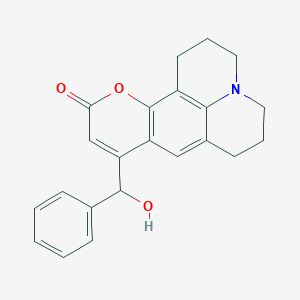

Coumberol is a fluorescent substrate of the aldo-keto reductase family 1 member C3 protein. It is primarily used in research related to the aldo-keto reductase family 1 member C3 protein. The compound has a molecular formula of C22H21NO3 and a molecular weight of 347.41 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Coumberol involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The exact synthetic route can vary, but it generally involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: the methods used in laboratory synthesis can be scaled up for industrial production, involving larger reactors and more stringent control of reaction conditions to ensure purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Coumberol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Coumberol has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells and modulate pathways related to inflammation and oxidative stress. These mechanisms are crucial in combating various cancers, including leukemia and colorectal cancer.

- Case Study: Acute Lymphoblastic Leukemia (ALL)

In a study focusing on ALL, this compound was used to measure the enzymatic activity of aldose reductase isoenzymes. The conversion of coumberone to this compound was assessed as a surrogate for enzyme activity, revealing that higher levels of AKR1C enzymes correlate with therapy resistance in T-ALL cells . This suggests that targeting these enzymes with this compound may enhance the efficacy of existing treatments.

Antimicrobial Properties

This compound and its analogs have shown significant antimicrobial activity against various pathogens, including drug-resistant bacteria. The structural characteristics of coumarins contribute to their ability to inhibit bacterial growth and biofilm formation.

- Research Insights

A review highlighted the development of novel coumarin-based antibiotics, emphasizing their potential as effective antimicrobial agents. The ability of this compound to serve as a scaffold for creating new antimicrobial hybrids is noteworthy, given the increasing prevalence of antibiotic resistance .

Antioxidant Effects

The antioxidant properties of this compound play a vital role in protecting cells from oxidative damage. This is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor.

- Mechanism of Action

This compound functions as a free radical scavenger, thereby reducing oxidative stress and inflammation. This property is beneficial not only in cancer therapy but also in neuroprotection and cardiovascular health .

Drug Discovery Applications

This compound's role in drug discovery is expanding, particularly through its incorporation into new therapeutic agents. Its chemical structure allows for modifications that can enhance bioactivity and selectivity.

- Innovative Approaches

Recent advancements in synthetic methodologies have enabled the creation of this compound derivatives with improved pharmacokinetic profiles. These derivatives are being explored for their potential use in combination therapies, particularly against resistant cancer cell lines .

Therapeutic Combinations

The use of this compound in combination with other therapeutic agents is an area of active research. Its ability to enhance the efficacy of conventional drugs makes it a valuable candidate for combination therapies.

- Example: Synergistic Effects

Studies have demonstrated that when combined with standard chemotherapeutics like vincristine or cytarabine, this compound can sensitize resistant leukemia cells, leading to improved treatment outcomes .

Data Table: Summary of this compound Applications

Mecanismo De Acción

Coumberol exerts its effects by acting as a substrate for the aldo-keto reductase family 1 member C3 protein. This interaction allows researchers to study the enzyme’s activity and its role in various biochemical pathways. The fluorescent properties of this compound enable the visualization of these interactions, providing insights into the molecular mechanisms underlying the enzyme’s function .

Comparación Con Compuestos Similares

Coumarin: Like Coumberol, coumarin is a fluorescent compound used in various biochemical applications.

Warfarin: A well-known anticoagulant, warfarin is structurally related to coumarin and shares some similar properties.

Dicoumarol: Another anticoagulant, dicoumarol is also structurally related to coumarin and is used in medical research .

Uniqueness of this compound: this compound’s primary uniqueness lies in its specific interaction with the aldo-keto reductase family 1 member C3 protein and its fluorescent properties, which make it particularly useful in research applications. Unlike other similar compounds, this compound is not widely used in therapeutic applications but is invaluable in biochemical research .

Actividad Biológica

Coumberol is a coumarin derivative that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is recognized primarily as a fluorescent substrate for the enzyme aldo-keto reductase 1C3 (AKR1C3), which plays a significant role in various biological processes, including steroid metabolism and drug metabolism. The compound's structure allows it to interact with cellular components effectively, making it a valuable tool in biochemical research.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which are essential in combating oxidative stress and associated diseases. Studies have shown that coumarin derivatives can scavenge free radicals effectively, thus protecting cells from oxidative damage .

- Anti-inflammatory Effects : this compound and its derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of key proteins involved in cell cycle regulation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of AKR1C3 : As a substrate for AKR1C3, this compound's interaction with this enzyme can influence the metabolism of steroids and xenobiotics, potentially leading to altered cellular responses .

- Radical Scavenging : The ability of this compound to donate electrons allows it to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress within cells .

- Modulation of Cell Signaling Pathways : this compound may affect various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .

Case Studies

Several case studies highlight the biological activity of this compound:

- A study investigating the effects of coubmerol on leukocyte AKR1C3 activity found that it could serve as a reliable measure for assessing enzyme activity in different cell types. The study reported a median production of 0.13 μM this compound per million leukocytes, indicating its utility in evaluating AKR1C3 function .

- Another research effort demonstrated that modifications to the coumarin structure could enhance its anticancer activity. For instance, certain prenylated derivatives showed increased lipophilicity, facilitating better cellular uptake and cytotoxicity against prostate cancer cells .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

6-[hydroxy(phenyl)methyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13,21,25H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBJCIJXXOXALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.